![molecular formula C23H23N3O2 B1226711 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI)](/img/structure/B1226711.png)
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxazole precursor is replaced by the piperidine moiety.
Formation of the Prop-2-enenitrile Moiety: This step often involves the reaction of the intermediate with acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated intermediates with nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Biological Studies: Researchers might explore its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can engage in π-π stacking interactions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-Benzoxazol-3-yl)-3-phenylprop-2-enenitrile
- 2-(1,2-Benzoxazol-3-yl)-3-[2-(2-morpholin-1-ylethoxy)phenyl]prop-2-enenitrile
Uniqueness
Compared to similar compounds, 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C23H23N3O2/c24-17-19(23-20-9-3-5-11-22(20)28-25-23)16-18-8-2-4-10-21(18)27-15-14-26-12-6-1-7-13-26/h2-5,8-11,16H,1,6-7,12-15H2 |
InChI Key |
IWUZCKYZKUGJOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=C(C#N)C3=NOC4=CC=CC=C43 |
Synonyms |
2-(1,2-benzisoxazol-3-yl)-3-(2-(2-piperidinoethoxy)phenyl)acrylonitrile SX 284 SX-284 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


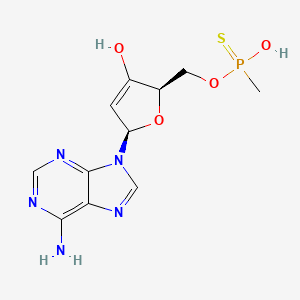
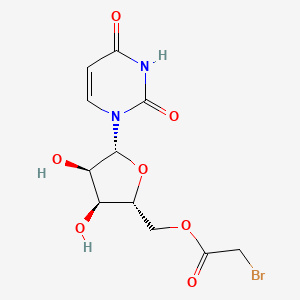
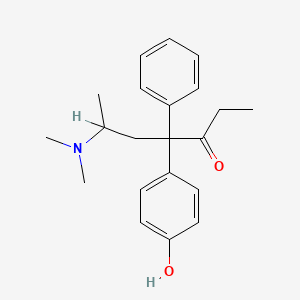
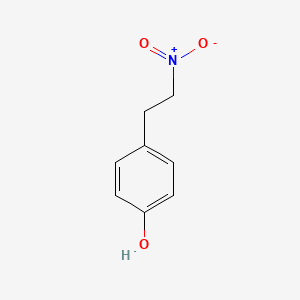


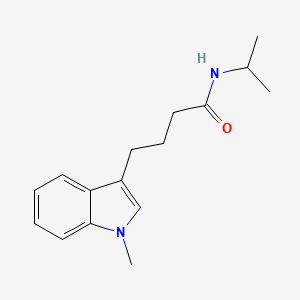
![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)
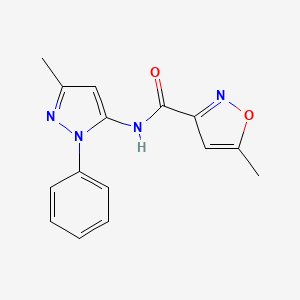
![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
![4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1226645.png)
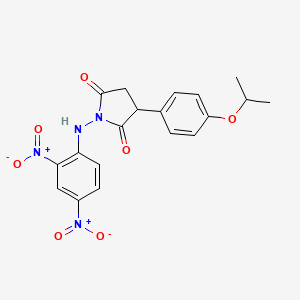
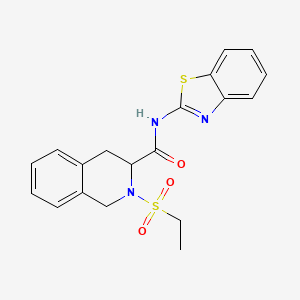
![9H-Purine, 6-[(3-chloropropyl)thio]-](/img/structure/B1226651.png)
